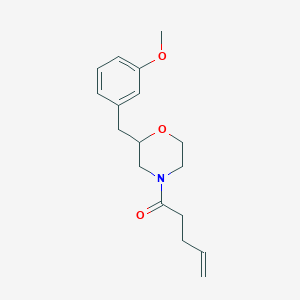![molecular formula C17H19N3O3S B6078265 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells and other immune cells. By inhibiting BTK, 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. In addition, 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone has been shown to have a favorable safety profile and low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosing and treatment regimen of 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone for different types of cancer and autoimmune diseases have not yet been fully established.
Future Directions
For the research and development of 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential use in combination with other anti-cancer and immunomodulatory agents. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone, and to identify potential biomarkers for patient selection and treatment monitoring.
Synthesis Methods
The synthesis of 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone involves a multi-step process that begins with the reaction of 4-(4-bromophenyl)morpholine with ethyl 2-oxoacetate to form 4-(4-morpholinylcarbonyl)phenyl 2-oxoacetate. This intermediate is then reacted with 3-hydroxyanisole to form 1-(3-{[3-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone, which is subsequently treated with thioacetic acid to obtain the final product, 1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone.
Scientific Research Applications
1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-[3-[[3-(thiomorpholine-4-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-3-2-4-15(9-13)23-11-14-10-16(19-18-14)17(22)20-5-7-24-8-6-20/h2-4,9-10H,5-8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEHLAQCKBCRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[3-(thiomorpholine-4-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6078189.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6078196.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)
![4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile](/img/structure/B6078214.png)

![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)
![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)